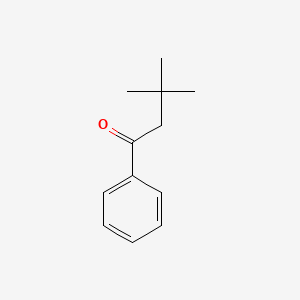

3,3-Dimethyl-1-phenylbutan-1-one

Descripción

Contextualization within Ketone Chemistry and Modern Organic Synthesis

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. altervista.org This functional group is a cornerstone of organic chemistry, serving as a versatile hub for a multitude of chemical transformations. altervista.org In modern organic synthesis, ketones are indispensable intermediates and building blocks for the construction of complex molecules, including pharmaceuticals, fragrances, and other fine chemicals. mdpi.com Their utility stems from the reactivity of the carbonyl carbon, which is susceptible to nucleophilic attack, and the acidity of the α-hydrogens, which allows for the formation of enolates and subsequent derivatization.

The photoreduction of ketones, a reaction first observed in the late 19th century, represents one of the earliest examples of organic photochemistry and highlights the diverse reactivity of these compounds. nih.gov

Significance of Alpha-Substituted Ketone Systems in Contemporary Chemical Research

The presence of substituents at the α-position of a ketone—the carbon atom adjacent to the carbonyl group—imparts unique reactivity and stereochemical properties to the molecule. The hydrogens on this carbon are acidic and can be removed to form an enolate, which is a powerful nucleophile for forming new carbon-carbon bonds. This reactivity is central to many classical and modern synthetic methodologies.

Furthermore, the photochemical behavior of ketones is profoundly influenced by their substitution pattern. A key reaction in this regard is the Norrish Type II reaction, which involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group. altervista.org This process leads to the formation of a 1,4-biradical intermediate, which can then undergo either cleavage to form an alkene and a smaller ketone or cyclization to produce a cyclobutanol (B46151) derivative. altervista.org The efficiency and outcome of this reaction are highly dependent on the conformation and structure of the alkyl chain.

Research Objectives and Scope Pertaining to 3,3-Dimethyl-1-phenylbutan-1-one

This compound, also known as 3,3-dimethylbutyrophenone, serves as a valuable model compound for investigating specific aspects of ketone reactivity. Due to the presence of a phenyl group, it is an aryl ketone, and its alkyl chain contains γ-hydrogens, making it a candidate for undergoing the Norrish Type II photoreaction. altervista.org

Research involving this compound is often centered on understanding the intricacies of photochemical processes. The quantum yield, which is the efficiency of a photochemical reaction, is a key parameter in these studies. researchgate.netiupac.org It is defined as the number of moles of a reactant consumed or product formed per mole of photons absorbed. altervista.org Studies on compounds like this compound aim to elucidate how factors such as solvent, temperature, and structural conformation influence the quantum yield and the competition between different reaction pathways, such as cleavage versus cyclization in the Norrish Type II reaction. mdpi.com

The synthesis of this compound can be achieved through methods like the Friedel-Crafts acylation, where benzene (B151609) is acylated with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3-dimethyl-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-12(2,3)9-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGQNMUFPJIWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446364 | |

| Record name | 3,3-dimethyl-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31366-07-1 | |

| Record name | 3,3-dimethyl-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-1-phenylbutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

The fundamental properties of 3,3-Dimethyl-1-phenylbutan-1-one are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O researchgate.net |

| Molecular Weight | 176.25 g/mol researchgate.net |

| CAS Number | 31366-07-1 researchgate.net |

| Appearance | Liquid |

| Boiling Point | 247.3°C at 760 mmHg |

| Density | 0.942 g/cm³ |

| Flash Point | 96°C |

| Refractive Index | 1.497 |

Detailed Research Findings

Established Synthetic Routes to Ketones Relevant to this compound

Traditional methods for ketone synthesis have been widely applied and are foundational to organic chemistry. These include the oxidation of secondary alcohols, Friedel-Crafts acylation, and reactions involving organometallic reagents.

Oxidation of Corresponding Alcohol Precursors

The oxidation of secondary alcohols to ketones is a fundamental transformation. For the synthesis of this compound, the corresponding precursor would be 3,3-dimethyl-1-phenylbutan-1-ol. A variety of oxidizing agents can be employed for this purpose. Common reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and potassium dichromate, as well as milder options such as those based on dimethyl sulfoxide (B87167) (DMSO), like the Swern and Moffatt oxidations. While effective, traditional oxidation methods can sometimes require harsh conditions and may not be suitable for sensitive substrates. ncert.nic.in

Enzymatic reductions represent a green alternative for the reverse reaction, the reduction of ketones to alcohols, and highlight the importance of the alcohol-ketone interconversion in synthetic strategies. acs.org

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic method for forming aryl ketones through electrophilic aromatic substitution. sigmaaldrich.comorganic-chemistry.org To synthesize this compound via this route, benzene would be acylated with 3,3-dimethylbutanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comwikipedia.org

The reaction mechanism involves the formation of an acylium ion from the acyl chloride and the Lewis acid. This electrophile then attacks the aromatic ring, followed by deprotonation to restore aromaticity and yield the ketone. sigmaaldrich.com A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material, which prevents multiple acylations from occurring. organic-chemistry.orgwikipedia.org However, a stoichiometric amount of the Lewis acid catalyst is often necessary because it forms a stable complex with the product ketone. wikipedia.org

| Reactants | Catalyst | Product | Key Features |

| Benzene and 3,3-dimethylbutanoyl chloride | AlCl₃ | This compound | Prevents poly-acylation, requires stoichiometric catalyst. organic-chemistry.orgwikipedia.org |

Grignard Reagent-Mediated Syntheses and Analogous Additions

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. The synthesis of this compound can be envisioned through the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with an appropriate acyl derivative, such as 3,3-dimethylbutanoyl chloride. However, the high reactivity of Grignard reagents can lead to the formation of tertiary alcohols as byproducts. tandfonline.com

A more controlled approach involves the use of Weinreb amides. The reaction of a Grignard reagent with a Weinreb amide forms a stable tetrahedral intermediate that does not collapse until acidic workup, thus selectively yielding the ketone.

Another related strategy is the reaction of organolithium or Grignard reagents with nitriles, followed by hydrolysis, to produce ketones.

Advanced and Catalytic Synthesis Strategies Applicable to this compound and Related Structures

Modern synthetic chemistry has seen the advent of more sophisticated and catalytic methods that offer milder reaction conditions, greater functional group tolerance, and improved efficiency. exlibrisgroup.com These advanced strategies are highly relevant to the synthesis of ketones like this compound.

Photoredox Catalysis in Ketone Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of ketones under mild conditions. exlibrisgroup.comnih.gov This approach often overcomes the limitations of traditional methods by avoiding harsh reagents and tolerating a wider range of functional groups. exlibrisgroup.com

These reactions typically involve a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates. nih.gov For ketone synthesis, this can involve the generation of acyl radicals or other reactive species that can be coupled to form the desired product. thieme-connect.com

Dual catalytic systems that merge photoredox catalysis with another catalytic cycle, such as nickel catalysis, have expanded the scope of these transformations. acs.org For instance, the decarboxylative arylation of α-oxo acids has been achieved through the combination of photoredox and nickel catalysis. acs.org

| Catalytic System | Reactants | Product Type | Key Features |

| Photoredox/Nickel | Carboxylic Acids and Alkyltrifluoroborates | Aliphatic Ketones | Mild conditions, high yields. organic-chemistry.org |

| Photoredox/Nickel | Imides and Alkylating Agents | Aliphatic Ketones | N-C bond activation, broad functional group tolerance. acs.org |

| Photoredox/Carbene | Carboxylic Acids | Ketones | In situ generation of acyl azoliums, radical-radical coupling. nih.gov |

Cross-Carboxy Coupling (CCC) Methodologies for Ketone Formation

Decarboxylative cross-coupling reactions have gained prominence as a method for forming carbon-carbon bonds using readily available carboxylic acids. wikipedia.org These reactions are advantageous as they use inexpensive starting materials and are often less sensitive to air and moisture than traditional organometallic cross-coupling reactions. wikipedia.org

Palladium-catalyzed cross-coupling reactions of arylboronic acids with carboxylic acid derivatives, such as anhydrides, provide a mild route to aryl ketones. tandfonline.com More recently, methods for the direct use of carboxylic acids have been developed. For example, palladium-catalyzed decarboxylative cross-coupling of α-oxocarboxylic acids with potassium aryltrifluoroborates can produce a variety of aryl ketones at room temperature. acs.org

Furthermore, dual catalytic systems involving nickel and photoredox catalysis have enabled the decarboxylative cross-acyl coupling of carboxylic acids with aldehydes to generate unsymmetrical ketones. acs.org This method combines an oxidative single-electron transfer of the carboxylate with a hydrogen atom transfer from the aldehyde, with the resulting radicals being coupled by the nickel catalyst. acs.org

| Catalytic System | Reactants | Product Type | Key Features |

| Palladium | Arylboronic Acids and Carboxylic Anhydrides | Aryl Ketones | Mild conditions, high yields. tandfonline.com |

| Palladium | Potassium Aryltrifluoroborates and α-Oxocarboxylic Acids | Aryl Ketones | Room temperature reaction. acs.org |

| Nickel/Photoredox | Carboxylic Acids and Aldehydes | Unsymmetrical Ketones | Decarboxylative cross-acyl coupling. acs.org |

Alpha-Alkylation Strategies for Ketones

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic chemistry, essential for the construction of more complex molecular architectures. acs.orgrsc.org This transformation involves the substitution of a hydrogen atom at the α-position to the carbonyl group with an alkyl group. The process typically proceeds via the formation of an enolate intermediate, a highly nucleophilic species that reacts with an alkylating agent. acs.org However, the practical application of ketone α-alkylation can be complicated by issues such as self-aldol condensation, O-alkylation versus C-alkylation, and the potential for dialkylation, which can lead to low yields and a mixture of products. acs.orgrsc.org Overcoming these challenges has been a significant focus of research, leading to the development of more controlled and efficient synthetic protocols.

Continuous Flow Protocols for Alpha-Alkylation

Continuous flow chemistry has emerged as a powerful tool to address the challenges associated with traditional batch methods for ketone alkylation. rsc.org This methodology offers significant advantages, including enhanced reaction control, improved safety, and scalability. rsc.orgscilit.com In a typical flow setup, solutions of the ketone and a base (like lithium diisopropylamide, LDA) are pumped through separate channels and mixed in a T-junction to rapidly generate the enolate. This intermediate then flows through a heated or cooled coil where it reacts with the alkyl halide, which is introduced downstream. rsc.org

The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor minimizes the formation of side products. rsc.orgrsc.org This approach avoids the need for cryogenic temperatures (often -78 °C in batch) and significantly reduces reaction times, sometimes from hours to minutes. rsc.org The ability to scale out production by simply running the system for longer makes it highly attractive for industrial applications. rsc.orgscilit.com

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours (up to 20) rsc.org | Minutes rsc.org |

| Temperature Control | Often requires cryogenic temperatures (-78 °C) rsc.org | Precise control, often avoids cryogenics rsc.org |

| Yields | Variable, often low to moderate (e.g., 25-45%) rsc.org | Good to excellent (e.g., 96%) rsc.org |

| Side Reactions | Common (Aldol, O-alkylation, dialkylation) acs.orgrsc.org | Significantly reduced rsc.org |

| Safety | Handling of large volumes of pyrophoric bases (e.g., alkyllithiums) rsc.org | Minimised exposure and handling of hazardous reagents rsc.org |

| Scalability | Problematic, requires larger reaction vessels | Convenient scale-out by extending run time scilit.com |

Catalytic Asymmetric Alpha-Alkylation with Unactivated Alkyl Halides

A significant breakthrough in ketone alkylation is the development of catalytic asymmetric methods that can utilize unactivated alkyl halides. organic-chemistry.orgdocumentsdelivered.com Traditionally, asymmetric α-alkylation has been challenging due to issues with controlling enantioselectivity. acs.org A novel approach employs a nickel-catalyzed C(sp³)–C(sp³) cross-coupling reaction. acs.org This method facilitates the direct, enantioselective α-alkylation of α-enolizable ketones under mild conditions. organic-chemistry.org

The success of this transformation is attributed to the use of a unique bimetallic ligand which enhances reaction efficiency, chemoselectivity, and enantioselectivity. acs.orgorganic-chemistry.org This system is capable of generating chiral ketones with α-quaternary carbon stereocenters in high yields and with good enantioselectivities from a variety of acyclic ketones and unactivated alkyl iodides. documentsdelivered.comfigshare.com The compatibility with numerous functional groups, including ethers, esters, and silyl (B83357) ethers, highlights the broad applicability of this method. organic-chemistry.org Mechanistic studies suggest a dinickel-catalyzed pathway is involved in this process. documentsdelivered.com

| Component | Description | Reference |

|---|---|---|

| Catalyst System | Nickel catalyst with a unique bimetallic ligand. | organic-chemistry.orgdocumentsdelivered.com |

| Substrates (Ketones) | A variety of acyclic ketones, including those with aromatic and heteroaryl rings. | organic-chemistry.org |

| Substrates (Alkylating Agents) | Unactivated alkyl iodides. | organic-chemistry.orgdocumentsdelivered.com |

| Key Outcome | Formation of chiral ketones with α-quaternary carbon stereocenters. | documentsdelivered.com |

| Conditions | Mild reaction conditions. | organic-chemistry.org |

| Significance | Addresses the long-standing challenge of using unactivated alkyl electrophiles in asymmetric α-alkylation of ketones. | organic-chemistry.org |

Hydrogen Borrowing Catalysis for Alpha-Alkylation via Alcohols

Hydrogen borrowing catalysis represents an environmentally friendly and atom-economical strategy for α-alkylation. rsc.orgnih.gov This methodology utilizes alcohols, which are abundant and stable, as alkylating agents in place of traditional alkyl halides. nih.govnih.gov The process is typically mediated by a transition metal catalyst (e.g., iridium, ruthenium, nickel, or manganese) and generates water as the sole byproduct, making it a "green" alternative. rsc.orgnih.govnih.gov

The catalytic cycle involves three main steps:

Oxidation : The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate to oxidize it to a reactive aldehyde or ketone. nih.gov

Condensation : The in situ-generated carbonyl compound undergoes a base-catalyzed aldol-type condensation with the enolate of the ketone starting material. nih.gov

Reduction : The catalyst returns the "borrowed" hydrogen to the condensed intermediate, reducing the carbon-carbon double bond to afford the α-alkylated ketone product and regenerating the active catalyst. nih.gov

This approach has been successfully applied to the alkylation of various ketones, including acetophenone derivatives, with both primary and secondary alcohols. nih.govacs.org Recent advancements have even demonstrated these reactions can occur at room temperature with substoichiometric amounts of base, increasing the tolerance for various functional groups. nih.gov

| Metal | Catalyst Type | Reference |

|---|---|---|

| Iridium | Cp*Ir(III) complexes | rsc.org |

| Nickel | NiBr₂/Ligand system | acs.org |

| Ruthenium | Ru-Macho complex | nih.gov |

| Manganese | PNP-pincer ligand complex | nih.gov |

| Cobalt | Homogeneous cobalt complexes | nih.gov |

Stereoselective Synthesis of Chiral Ketones: Relevance to this compound as a Chiral Acyclic Ketone Precursor

The synthesis of chiral molecules is of paramount importance in fields such as pharmaceuticals and materials science. acs.org The creation of new stereogenic centers with control over the absolute configuration is a central goal of modern organic synthesis. rsc.org While this compound is an achiral molecule, the synthetic strategies discussed—particularly catalytic asymmetric alkylation—are directly relevant to its role as a precursor or structural analog in the synthesis of chiral acyclic ketones. acs.org

Acyclic systems present unique challenges for stereocontrol due to their conformational flexibility. acs.org Methods that allow for the enantioselective α-alkylation of a prochiral ketone, or the diastereoselective alkylation of a chiral ketone, are powerful tools for introducing chiral centers into acyclic chains. rsc.orgacs.org

The relevance of the previously discussed methodologies is clear:

Catalytic Asymmetric α-Alkylation directly installs a new stereocenter at the α-position. organic-chemistry.orgdocumentsdelivered.com By choosing the appropriate enantiomer of a chiral catalyst, chemists can selectively produce one enantiomer of the chiral ketone product. This is a highly efficient way to generate optical activity. ethz.ch

Hydrogen Borrowing Catalysis can also be rendered asymmetric through the use of chiral ligands on the metal catalyst, allowing for the synthesis of enantioenriched ketones from simple alcohols.

Continuous Flow protocols can be adapted for asymmetric reactions, providing a safer and more scalable platform for producing chiral ketones. nih.gov

These advanced alkylation techniques transform simple, achiral ketone precursors like this compound into valuable chiral building blocks, which can then be elaborated into more complex, stereochemically defined target molecules. acs.org

Carbonyl Group Reactivity

The carbonyl group (C=O) is the primary site for a variety of transformations, including reductions, oxidations, and nucleophilic additions. Its reactivity is characterized by the electrophilicity of the carbonyl carbon and the presence of a prochiral center, which allows for stereoselective reactions.

Reduction Pathways

The reduction of the ketone functionality in this compound to the corresponding secondary alcohol, 3,3-dimethyl-1-phenylbutan-1-ol, can be accomplished through several pathways, most notably via hydride-transfer agents.

Standard hydride-transfer agents, such as sodium borohydride (B1222165) (NaBH4), readily reduce the carbonyl group. In the absence of chiral influences, the reduction of the prochiral ketone produces a racemic mixture of (R)- and (S)-3,3-dimethyl-1-phenylbutan-1-ol. The stereochemical outcome of these reductions can be significantly influenced by the reaction conditions and the use of additives.

The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl3), is a prominent example of modifying stereoselectivity. nih.govscielo.br The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity. This coordination, along with the formation of bulkier alkoxyborohydride species in alcoholic solvents, can alter the trajectory of the hydride attack, thereby changing the ratio of the resulting alcohol stereoisomers compared to reduction with NaBH4 alone. scielo.br While specific data for this compound is not extensively documented, the principles of steric approach control, as dictated by the large neopentyl and phenyl groups, govern the direction of hydride delivery.

Biocatalytic reductions using alcohol dehydrogenases (ADHs) from various microorganisms or plants offer a highly enantioselective route to chiral alcohols. researchgate.netnih.gov These enzymes can selectively produce either the (R)- or (S)-alcohol with high enantiomeric excess, depending on the specific enzyme used and how the substrate fits into the active site. researchgate.net

Lithium aluminum hydride (LiAlH4) is a significantly more powerful and less selective reducing agent than sodium borohydride. It rapidly reduces aldehydes and ketones to their corresponding alcohols. The reaction proceeds via the nucleophilic transfer of a hydride ion to the carbonyl carbon. Due to its high reactivity, LiAlH4 must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

To achieve stereocontrol with powerful hydride reagents, chiral modifications are necessary. For instance, LiAlH4 can be modified with chiral auxiliaries, such as the axially chiral diol 1,1'-bi-2-naphthol (B31242) (BINOL), to create chiral reducing agents often referred to as BINAL-H. uwindsor.ca These reagents can achieve high enantioselectivity in the reduction of aryl alkyl ketones. The stereochemical preference is determined by the transition state, where the ketone's larger group (phenyl) and smaller group (neopentyl) orient themselves to minimize steric interactions within the chiral pocket of the reagent, leading to the preferential formation of one alcohol enantiomer. uwindsor.ca

| Reagent | Typical Conditions | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | 3,3-Dimethyl-1-phenylbutan-1-ol | Racemic |

| NaBH₄ / CeCl₃ (Luche Reduction) | Methanol, -78 °C | 3,3-Dimethyl-1-phenylbutan-1-ol | Potentially altered diastereoselectivity (if other stereocenters were present); racemic |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF, then H₃O⁺ workup | 3,3-Dimethyl-1-phenylbutan-1-ol | Racemic |

| Chiral Hydride (e.g., (R)-BINAL-H) | Anhydrous THF, low temperature | (R)-3,3-Dimethyl-1-phenylbutan-1-ol | High enantioselectivity |

Oxidation Pathways

The oxidation of ketones is less common than their reduction but can be achieved with strong oxidizing agents, leading to the insertion of an oxygen atom adjacent to the carbonyl group. The Baeyer-Villiger oxidation is the most significant oxidative pathway for ketones like this compound. organic-chemistry.orgwikipedia.org This reaction converts ketones into esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgrsc.org

The mechanism involves the initial nucleophilic addition of the peroxyacid to the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom, with the simultaneous loss of a carboxylate leaving group. organic-chemistry.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge is more likely to migrate. For this compound, the two groups are phenyl and neopentyl (a primary alkyl group). The established order of migratory aptitude dictates that the phenyl group migrates in preference to a primary alkyl group. organic-chemistry.org Consequently, the oxidation of this compound with a peroxyacid is expected to yield neopentyl benzoate.

| Group | Migratory Aptitude |

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl, Benzyl | Medium-High |

| Phenyl, Aryl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

| Source: organic-chemistry.org |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. This reaction is fundamental to forming new carbon-carbon bonds. Common examples include the addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li).

The addition of a nucleophile to the carbonyl carbon breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields a tertiary alcohol. The steric hindrance presented by the bulky neopentyl group can slow the rate of nucleophilic attack compared to less encumbered ketones like acetophenone.

Alpha-Carbon Reactivity and Enolization

The reactivity of the alpha-carbon (α-carbon) is another cornerstone of ketone chemistry. This compound possesses a single site for enolization: the methylene (B1212753) (-CH2-) group situated between the carbonyl and the tert-butyl moiety. The phenyl group, lacking alpha-protons, cannot participate in enolization. This structural feature eliminates any issues of regioselectivity in enolate formation.

Under basic conditions, a proton can be abstracted from the α-carbon to form a resonance-stabilized enolate ion. The use of a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) allows for the clean and quantitative formation of the corresponding lithium enolate. wikipedia.org

This enolate is a powerful nucleophile and can react with various electrophiles. For instance, in an alkylation reaction, the enolate can attack an alkyl halide (e.g., methyl iodide) to form a new carbon-carbon bond at the alpha position. youtube.com Similarly, the enolate can add to another carbonyl compound in an Aldol (B89426) addition reaction, forming a β-hydroxy ketone. wikipedia.org The formation of the enolate is the key step that unlocks the synthetic utility of the alpha-position of the ketone.

Alpha-Alkylation Reactions and Regio-/Stereoselectivity

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis. For an unsymmetrical ketone like this compound, the presence of two different α-carbons raises the question of regioselectivity. The α-carbon adjacent to the phenyl group is a methylene group (CH₂), while the α-carbon on the other side is a neopentyl group with no α-hydrogens. Therefore, deprotonation can only occur at the methylene position, leading to a single enolate. This inherent structural feature simplifies the regioselectivity aspect of α-alkylation for this specific ketone.

However, the stereoselectivity of the subsequent alkylation of the resulting enolate is a critical consideration. The formation of enolates can be controlled to be under either kinetic or thermodynamic control. masterorganicchemistry.com Kinetic control, achieved through the use of strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures, favors the formation of the less substituted enolate. masterorganicchemistry.comacs.org In the case of this compound, since only one enolate can be formed, the focus shifts to the facial selectivity of the alkylation. The approach of the electrophile to the planar enolate can occur from either face, potentially leading to a racemic mixture of products if the subsequent α-carbon becomes a stereocenter and no chiral influence is present.

Several factors influence the regioselectivity of enolate formation in unsymmetrical ketones:

Base: Strong, bulky bases like LDA favor the kinetic enolate, while smaller, less hindered bases can lead to the thermodynamic enolate. researchgate.netnih.gov

Temperature: Low temperatures favor the kinetic product. quimicaorganica.org

Solvent: Aprotic solvents are crucial for maintaining kinetic control. quimicaorganica.org

Cation: The nature of the metal cation can influence the aggregation and reactivity of the enolate. quimicaorganica.org

Recent advancements have focused on achieving alkylation at the more sterically hindered α-site of unsymmetrical ketones, a traditionally challenging transformation. nih.govnih.gov Nickel-catalyzed allylic alkylation has shown promise in reversing the conventional regioselectivity. nih.govnih.gov Additionally, methods utilizing simple olefins as alkylating agents under dual activation with a bifunctional catalyst have been developed to address issues of regioselectivity and the need for harsh basic conditions. nih.gov

Condensation Reactions (e.g., Aldol-type, related to ketone reactivity)

Aldol-type condensation reactions are a cornerstone of carbonyl chemistry, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. libretexts.orglibretexts.org For this compound, the enolate can be formed at the α-carbon adjacent to the phenyl group. This enolate can then react with an aldehyde or another ketone.

In a self-condensation reaction, the enolate of this compound would attack the carbonyl group of another molecule of the same ketone. However, due to the significant steric hindrance from the bulky tert-butyl group, this reaction is likely to be slow and inefficient.

More commonly, mixed or crossed aldol condensations are employed, where the ketone is reacted with a different aldehyde or ketone. libretexts.orgyoutube.com To achieve a successful crossed aldol reaction with a single major product, it is often necessary for one of the carbonyl partners to be incapable of forming an enolate (i.e., having no α-hydrogens). youtube.com For instance, reacting this compound with an aldehyde like formaldehyde (B43269) or benzaldehyde (B42025) would lead to a more controlled reaction, as only the ketone can form the nucleophilic enolate.

The Claisen-Schmidt reaction is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde. libretexts.org In the case of this compound, reaction with an aromatic aldehyde under basic or acidic conditions would yield an α,β-unsaturated ketone.

The reactivity in aldol condensations is influenced by several factors:

Reactant Structure: Aldehydes are generally more reactive electrophiles than ketones. libretexts.org

Reaction Conditions: The reaction can be catalyzed by either acid or base, proceeding through an enol or enolate intermediate, respectively. pressbooks.pub

Steric Hindrance: Bulky groups on either the enolate or the carbonyl electrophile can significantly hinder the reaction. pressbooks.pub

Olefination Reactions: Wittig and Related Transformations of Ketones

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. lumenlearning.comwikipedia.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile and attacks the carbonyl carbon. lumenlearning.comlibretexts.org The reaction is particularly valuable because it forms the double bond at a specific location, unlike elimination reactions which can often lead to mixtures of isomers. libretexts.org

For this compound, the Wittig reaction provides a route to synthesize various substituted alkenes. The steric hindrance around the carbonyl group, due to the adjacent bulky tert-butyl group, can influence the reaction rate. However, the Wittig reaction is known to be effective even with sterically hindered ketones. lumenlearning.comwikipedia.org For example, even a highly hindered ketone like camphor (B46023) can be converted to its methylene derivative using a Wittig reagent. lumenlearning.comwikipedia.org

The general mechanism of the Wittig reaction involves the initial formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. lumenlearning.comlibretexts.org This intermediate then collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. lumenlearning.com

Several other olefination methods exist, including:

Horner-Wadsworth-Emmons (HWE) reaction: This variation uses phosphonate (B1237965) esters and often provides better yields for sterically hindered ketones and can favor the formation of (E)-alkenes. wikipedia.org

Julia olefination: This method involves the reaction of a phenyl sulfone with an aldehyde or ketone.

Peterson olefination: This reaction utilizes α-silyl carbanions.

Tebbe olefination: This method employs a titanium-based reagent. nih.gov

Recently, novel olefination strategies have been developed, such as the use of cobalt(II) porphyrin complexes as catalysts for the olefination of ketones with ethyl diazoacetate. acs.org Another innovative approach involves the electrophotocatalytic generation of distonic radical cations from cyclic diazenes to achieve carbonyl olefination under mild conditions, avoiding the use of strongly basic reagents. nih.gov

Stereochemical Control in Wittig Reactions

The stereochemistry of the alkene product in a Wittig reaction is a crucial aspect and is highly dependent on the nature of the phosphonium ylide used. wikipedia.org

Unstabilized Ylides: Ylides with simple alkyl substituents are considered unstabilized. These ylides typically react with aldehydes to give the (Z)-alkene (cis isomer) with good selectivity. wikipedia.orgyoutube.com The selectivity arises from the kinetic control of the reaction, where the transition state leading to the cis-oxaphosphetane is favored due to steric factors. youtube.com

Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., ester, ketone) are stabilized by resonance. These ylides are less reactive and their reactions are often reversible. Under thermodynamic control, they predominantly form the more stable (E)-alkene (trans isomer). wikipedia.org

Semistabilized Ylides: Ylides with aryl or vinyl substituents are considered semistabilized. The stereoselectivity with these ylides can be poor, often leading to mixtures of (E) and (Z) isomers. wikipedia.org

For a sterically hindered ketone like this compound, the steric bulk can influence the approach of the ylide and potentially affect the stereochemical outcome. masterorganicchemistry.com Computational studies have been conducted to better understand the factors governing the stereoselectivity of the Wittig reaction. masterorganicchemistry.com The presence of lithium salts can also significantly impact the stereochemical course of the reaction. wikipedia.orglibretexts.org

Rearrangement Mechanisms Affecting Butanone Derivatives

While this compound itself may not be prone to common rearrangements under standard conditions, related butanone derivatives can undergo various skeletal reorganizations. One of the most well-known rearrangements involving carbonyl compounds is the Pinacol Rearrangement . This reaction involves the acid-catalyzed rearrangement of a 1,2-diol (a pinacol) to a ketone or aldehyde. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The driving force is the formation of a more stable carbocation intermediate. wikipedia.org

The mechanism proceeds through the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. masterorganicchemistry.comnumberanalytics.com Subsequently, an alkyl or aryl group from the adjacent carbon migrates to the carbocation center, leading to the formation of a protonated ketone, which then deprotonates to give the final product. wikipedia.orgmasterorganicchemistry.com The migratory aptitude of different groups generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org

Other rearrangement reactions relevant to ketones and their derivatives include:

Beckmann Rearrangement: This reaction converts an oxime, derived from a ketone, into an amide under acidic conditions. libretexts.orgmasterorganicchemistry.com The mechanism involves the migration of the group anti to the hydroxyl group on the oxime.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid. The mechanism involves a rearrangement step similar to the Pinacol rearrangement. msu.edu

Wolff Rearrangement: This reaction of an α-diazoketone can lead to ring contraction. libretexts.org

Radical-Mediated Transformations and C-H Functionalization: Insights from Analogous Systems

The functionalization of unactivated C-H bonds is a significant area of research in modern organic synthesis. For ketones like this compound, the ketone functionality can act as a directing group to facilitate C-H activation at specific positions. rsc.orgrsc.org Transition metal catalysis has been instrumental in developing methods for the C-H functionalization of ketones. rsc.orgrsc.org

While direct radical-mediated transformations on this compound are not extensively documented, insights can be gained from analogous systems. The focus has been on developing catalytic systems that can selectively activate C-H bonds.

Key areas of research in C-H functionalization of ketones include:

β-C-H Functionalization: The development of palladium catalysts with specific ligands has enabled the functionalization of the β-C-H bond of ketones. nih.gov

γ-C-H Olefination: Palladium-catalyzed olefination of unactivated γ-C(sp³)–H bonds of ketone derivatives has been achieved using specialized directing groups and ligands. nih.gov

α-C-H Functionalization: Electrochemically mediated oxidative α-C-H functionalization of ketones has been developed for the synthesis of α-amino ketones. acs.org This method often proceeds through an α-halo ketone intermediate.

These advancements highlight the potential for selective functionalization of the carbon skeleton of ketones, moving beyond the classical reactivity at the α-position.

Reactions with Amines: Imine Formation and Reductive Amination (General Ketone Reactivity)

Ketones, including this compound, react with primary amines to form imines (also known as Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. orgoreview.com

Reductive amination is a powerful and versatile method for the synthesis of amines from ketones or aldehydes. wikipedia.orglibretexts.org This two-step process, which can often be performed in a single pot, involves the initial formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. wikipedia.orgacs.org

The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reducing agent must be capable of reducing the imine intermediate but not the starting ketone. acs.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are commonly used reagents for this purpose as they are less reactive than reagents like sodium borohydride (NaBH₄) and selectively reduce the protonated imine. orgoreview.comorganic-chemistry.org

The general process for reductive amination is as follows:

Reaction of the ketone with a primary or secondary amine in the presence of a mild acid catalyst to form an imine or enamine, respectively. orgoreview.com

In-situ reduction of the imine or enamine with a selective reducing agent. orgoreview.com

Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethyl 1 Phenylbutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the carbon-hydrogen framework of a molecule. For 3,3-dimethyl-1-phenylbutan-1-one, both ¹H and ¹³C NMR analyses are pivotal in assigning the specific chemical environments of each nucleus.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, a characteristic of substituted benzene (B151609) rings. The protons on the carbon adjacent to the carbonyl group (the α-protons) and the protons of the tert-butyl group are observed in the upfield aliphatic region.

Key ¹H NMR Spectral Data:

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Aromatic Protons | 7.69 | d | 7.2 | 2H |

| Aromatic Protons | 7.43 | m | 3H | |

| tert-Butyl Protons | 1.35 | s | 9H |

This data is based on a 400 MHz spectrum in CDCl₃.

The downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the benzene ring's π-electron system and the electron-withdrawing nature of the adjacent carbonyl group. The singlet for the tert-butyl protons, integrating to nine protons, is a hallmark of the C(CH₃)₃ group, where the absence of adjacent protons leads to a single, un-split resonance.

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The carbonyl carbon is characteristically found significantly downfield due to the strong deshielding effect of the double-bonded oxygen atom.

Key ¹³C NMR Spectral Data:

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | 209.3 |

| Aromatic Carbon (C-ipso) | 138.6 |

| Aromatic Carbons (C-ortho, C-meta, C-para) | 130.8, 128.0, 127.8 |

| Quaternary Carbon (C(CH₃)₃) | 44.2 |

| Methyl Carbons (C(CH₃)₃) | 28.0 |

This data is based on a 100 MHz spectrum in CDCl₃. rsc.org

The distinct chemical shifts for the ipso, ortho, meta, and para carbons of the phenyl ring, while sometimes overlapping, confirm the monosubstituted pattern. The signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are also clearly resolved. rsc.org

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed for unambiguous assignment. A COSY spectrum would show correlations between coupled protons, for instance, within the aromatic ring system. An HMBC experiment would reveal long-range couplings between protons and carbons (typically 2-3 bonds), definitively linking the phenyl protons to the carbonyl carbon and the tert-butyl protons to their adjacent carbons, thus solidifying the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound (C₁₂H₁₆O), the molecular weight is 176.25 g/mol . bldpharm.comchemnet.comnih.gov In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 176.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for this molecule would likely involve:

α-cleavage: The bond between the carbonyl group and the adjacent carbon can break, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105.

McLafferty rearrangement: Although less common for ketones without γ-hydrogens, other rearrangement processes can occur.

Loss of the tert-butyl group: Cleavage of the bond between the methylene (B1212753) group and the tert-butyl group could result in a fragment corresponding to the loss of C₄H₉ (57 amu).

The presence of these characteristic fragments in the mass spectrum provides strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1685 | Strong |

| C-H Stretch (Aromatic) | ~3060 | Medium |

| C-H Stretch (Aliphatic) | ~2960 | Strong |

| C=C Stretch (Aromatic Ring) | ~1600, 1450 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination: Relevance to Related Ketone Structures

Computational and Theoretical Investigations of 3,3 Dimethyl 1 Phenylbutan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3,3-dimethyl-1-phenylbutan-1-one, DFT can provide deep insights into its stability, reactivity, and the pathways it might take during chemical reactions.

DFT calculations can elucidate the electronic structure of this compound, mapping out the electron density and identifying the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the LUMO is often associated with the electrophilic sites of a molecule, while the HOMO points to nucleophilic sites.

In related ketones, DFT is used to predict acidities (pKa values), which are vital for understanding reaction mechanisms and biological activities. researchgate.netscirp.org The acidity of the α-hydrogens in ketones is a key property, and DFT calculations can help determine how the phenyl and tert-butyl groups in this compound influence the pKa of the methylene (B1212753) protons adjacent to the carbonyl group. researchgate.net

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the exploration of reaction mechanisms. This involves identifying stable intermediates and, crucially, locating the transition state structures that connect reactants, intermediates, and products. The calculated energy barrier of a transition state provides a theoretical prediction of the reaction rate.

Studies on the atmospheric degradation of the isomeric compound 3,3-dimethylbutanone ((CH₃)₃CC(O)CH₃) by oxidants like Cl atoms and OH radicals provide a framework for how such investigations could be applied to this compound. copernicus.orgcopernicus.org For 3,3-dimethylbutanone, kinetic and mechanistic studies were conducted to understand its role in tropospheric chemistry. copernicus.org Theoretical calculations for the reactions of this compound would likely focus on hydrogen abstraction from the benzylic position or the tert-butyl group, or addition to the phenyl ring, predicting the most favorable reaction pathways and the resulting products. copernicus.org

The presence of a bulky tert-butyl group next to a chiral center (if one were formed during a reaction) makes the stereochemical outcome of reactions involving this compound a subject of interest. DFT calculations can be used to predict the conformational preferences of the molecule. By rotating the bonds, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations.

This analysis is critical for understanding how the molecule's shape influences its reactivity. For example, the accessibility of the carbonyl group to an incoming nucleophile can be sterically hindered by the tert-butyl and phenyl groups. DFT can quantify the energy differences between various conformers and the rotational barriers, providing insight into which shapes the molecule is most likely to adopt and how this affects reaction selectivity.

Molecular Modeling and Dynamics Simulations for Understanding Molecular Behavior

While DFT provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects.

For this compound, an MD simulation could model its behavior in different solvents, showing how solvent molecules arrange themselves around the solute and how this affects its conformational freedom and reactivity. Such simulations are valuable for understanding properties like solubility and for modeling how the molecule might interact with a biological target, such as an enzyme's active site.

Quantitative Structure-Property Relationship (QSPR) Studies of Related Ketone Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical relationship between the chemical structure of a compound and its physical or biological properties. researchgate.net The fundamental strategy is to use molecular descriptors, which are numerical values derived from the chemical structure, to build a predictive model. nih.gov

For ketones, QSPR models have been successfully developed to predict properties like acidity (pKa). researchgate.netscirp.org These models use descriptors derived from the molecular structure to establish a correlation with experimentally measured properties. A typical QSPR study involves several key stages:

Data Set Selection : A group of compounds with known properties is chosen.

Descriptor Generation : Various theoretical molecular descriptors (e.g., topological, electronic, constitutional) are calculated for each molecule.

Model Building : Statistical methods, such as multiple linear regression, are used to create a mathematical equation linking the descriptors to the property of interest.

Validation : The model's predictive power is tested using techniques like leave-one-out cross-validation and by using an external set of compounds not included in the model's creation. nih.gov

A successful QSPR model for ketone acidity, for example, showed high statistical significance and predictive power, proving to be a useful tool for chemists and biologists. researchgate.netscirp.org Such models can be applied to estimate the properties of new or unmeasured ketones, including this compound, aiding in the screening for physical properties or the study of reaction mechanisms. scirp.org

Applications in Advanced Organic Synthesis and Chemical Research

Utilization as a Key Synthetic Intermediate for Complex Molecules

3,3-Dimethyl-1-phenylbutan-1-one serves as a pivotal intermediate in the multi-step synthesis of a variety of complex organic molecules. Its utility is particularly notable in the construction of compounds with significant steric bulk, where the tert-butyl group plays a crucial role in directing reaction pathways and influencing the final architecture of the molecule.

One prominent example of its application is in the synthesis of novel fungicide candidates. Researchers have utilized this ketone as a starting material to build complex structures that exhibit potential antifungal activity. The synthetic route often involves modifications at the carbonyl group and the aromatic ring to generate a library of derivatives for biological screening.

Furthermore, this compound is a precursor in the synthesis of specialized polymers and materials. The incorporation of the bulky this compound moiety into a polymer backbone can impart unique physical properties, such as increased thermal stability and altered solubility.

The following table summarizes some examples of complex molecules synthesized using this compound as a key intermediate.

| Target Molecule Class | Synthetic Utility of this compound |

| Fungicide Candidates | Serves as a foundational building block for creating novel antifungal agents. |

| Chiral Alcohols | Used as a prochiral ketone for the enantioselective synthesis of (S)- and (R)-1-phenyl-3,3-dimethylbutan-1-ol. |

| Substituted Indenones | Acts as a precursor for the synthesis of 2-tert-butyl-3-phenyl-1H-inden-1-one through electrophilic cyclization. |

Building Block for Diverse Organic Scaffolds and Derivatives

The chemical reactivity of this compound allows for its transformation into a wide array of organic scaffolds and derivatives. The carbonyl group and the adjacent alpha-protons, although sterically hindered, can participate in a variety of chemical reactions, leading to the formation of new and complex molecular frameworks.

One of the fundamental transformations is the reduction of the ketone to the corresponding alcohol, 1-phenyl-3,3-dimethylbutan-1-ol. This alcohol can then be further functionalized. Additionally, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents, which further diversifies the range of accessible derivatives.

The compound also serves as a precursor for the synthesis of heterocyclic compounds. Through condensation reactions with appropriate reagents, the ketone can be converted into nitrogen- or sulfur-containing heterocycles, which are important structural motifs in many biologically active molecules.

| Scaffold/Derivative | Method of Synthesis from this compound |

| 1-Phenyl-3,3-dimethylbutan-1-ol | Reduction of the carbonyl group. |

| Halogenated Derivatives | Electrophilic aromatic substitution on the phenyl ring. |

| Heterocyclic Compounds | Condensation reactions with dinucleophiles. |

Probing Steric Effects and Reactivity in Ketone Chemistry Through Model Compound Studies

The prominent tert-butyl group in this compound makes it an excellent model compound for investigating the influence of steric hindrance on chemical reactivity and reaction mechanisms. The bulky nature of this group significantly impacts the accessibility of the adjacent carbonyl group to incoming reagents.

Chemists utilize this compound to study a variety of reactions, including nucleophilic additions, enolate formations, and reductions. By comparing the reaction rates and outcomes of this compound with less sterically hindered ketones, researchers can quantify the steric effects at play. For instance, the rate of reduction of the carbonyl group is significantly slower than that of acetophenone (B1666503), highlighting the steric shielding by the tert-butyl group.

These studies provide valuable insights into the fundamental principles of organic chemistry, helping to predict the behavior of more complex molecules where steric interactions are a critical factor. The data gathered from these model studies aids in the design of new synthetic strategies and the development of more efficient catalysts.

| Reaction Type | Observation with this compound | Insight Gained |

| Nucleophilic Addition | Slower reaction rates compared to less hindered ketones. | Quantifies the steric hindrance of the tert-butyl group. |

| Enolate Formation | Formation of the enolate is sterically demanding. | Understanding of kinetic vs. thermodynamic control in enolate formation. |

| Reduction | Requires more forcing reaction conditions for complete conversion. | Highlights the impact of steric bulk on catalyst and reagent accessibility. |

Precursor in Asymmetric Catalysis for Enantioselective Transformations

In the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule over the other, this compound serves as a valuable prochiral precursor. The reduction of its carbonyl group can lead to the formation of two enantiomers of 1-phenyl-3,3-dimethylbutan-1-ol.

The use of chiral catalysts, often derived from transition metals complexed with chiral ligands, allows for the highly enantioselective reduction of this ketone. For example, various catalytic systems based on ruthenium, rhodium, and iridium have been developed for the asymmetric hydrogenation of this compound, affording the corresponding chiral alcohol with high enantiomeric excess.

These enantiomerically enriched alcohols are important building blocks for the synthesis of pharmaceuticals and other fine chemicals where a specific stereochemistry is required for biological activity or desired material properties. The development of efficient catalytic systems for the enantioselective transformation of this ketone is an active area of research.

| Catalytic System | Enantioselectivity (ee%) | Resulting Chiral Product |

| Chiral Ruthenium Catalysts | High ee% | (S)- or (R)-1-phenyl-3,3-dimethylbutan-1-ol |

| Chiral Rhodium Catalysts | Good to excellent ee% | (S)- or (R)-1-phenyl-3,3-dimethylbutan-1-ol |

| Chiral Iridium Catalysts | High ee% | (S)- or (R)-1-phenyl-3,3-dimethylbutan-1-ol |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Findings

The current research landscape for 3,3-dimethyl-1-phenylbutan-1-one and related aromatic ketones is primarily centered on their role as intermediates in the synthesis of more complex molecules. unacademy.com Traditionally, their application in certain transformations like cross-coupling reactions has been hampered by the strength and stability of the carbon-carbon bond adjacent to the carbonyl group. azom.comwaseda.jp

A significant recent finding has been the development of innovative one-pot methodologies designed to overcome this limitation. waseda.jp Researchers have devised processes that convert aromatic ketones into more reactive aromatic ester intermediates via a sequential Claisen and retro-Claisen reaction pathway. waseda.jp This breakthrough unlocks the potential for a wider range of subsequent reactions with various nucleophiles, enabling the synthesis of diverse aromatic compounds, including thioethers, ethers, and amines, which are valuable in agrochemical and pharmaceutical industries. azom.comwaseda.jp

Established synthetic routes to this compound itself include the reaction of benzoyl chloride with specialized organometallic reagents like lithium phenylthio(tert-butyl)cuprate. orgsyn.orglookchem.com Furthermore, the carbonyl group of the resulting ketone can be fully reduced to a methylene (B1212753) group through classic reactions such as the Clemmensen or Wolff-Kishner reductions, providing a pathway to the corresponding alkylbenzene. youtube.com

Identification of Research Gaps and Unexplored Reactivity Pathways for this compound

A primary research gap lies in the full exploitation of this compound in modern catalytic reactions. The steric hindrance imposed by the tert-butyl group, while making the compound an interesting substrate, also presents a significant challenge for many catalytic systems. rsc.org This steric bulk can influence the relative stability of adsorbed intermediates in catalytic cycles. rsc.org Consequently, many advanced catalytic transformations that work well for less hindered ketones have not been thoroughly investigated for this compound.

Key unexplored reactivity pathways include:

Asymmetric Carbonyl Reduction: While classical, achiral reductions are well-known youtube.com, the asymmetric reduction of this compound to form chiral alcohols remains an underdeveloped area. The synthesis of enantiomerically pure alcohols is critical in the pharmaceutical industry, and studies on other ketones demonstrate the feasibility of using biocatalysts or chiral synthetic catalysts for this purpose. researchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds within the molecule, either on the aromatic ring or the aliphatic chain, using modern transition-metal catalysis is a largely unexplored frontier.

Deacylative Cross-Coupling: Despite recent advances azom.comwaseda.jp, the full scope and limitations of deacylative cross-coupling reactions for sterically demanding substrates like this compound are not yet fully understood. Investigating a broader range of coupling partners and catalytic systems is needed.

α-Arylation Reactions: While some progress has been made on the α-arylation of aryl ketones using bulky palladium catalysts rsc.org, the application of these and other advanced catalytic systems specifically to this compound, particularly with challenging coupling partners like aryl chlorides, warrants further investigation.

Directions for Novel Synthetic Methodologies and Catalytic Systems Involving the Compound

Future research should focus on developing novel synthetic methods and catalytic systems specifically tailored to address the unique reactivity of this compound.

Advanced Catalytic Systems: A promising direction is the design of more efficient and selective catalysts for transformations that are currently challenging. This includes the development of robust palladacycle catalysts, potentially with bulky N-heterocyclic carbene (NHC) ligands, to facilitate difficult α-arylation reactions. rsc.org Further exploration of the one-pot ketone-to-ester conversion strategy could enable a wider array of functional group interconversions. waseda.jp

Biocatalysis and Asymmetric Catalysis: There is significant potential in employing enzymes or whole-cell biocatalysts for the stereoselective reduction of the ketone. researchgate.net Systems using reductases, such as those found in Nicotiana tabacum researchgate.net, or whole-cell preparations from plants could provide environmentally friendly and highly selective routes to chiral secondary alcohols. Biomimetic approaches using chiral NAD(P)H models also represent a cutting-edge direction for achieving high enantioselectivity. dicp.ac.cn

The following table outlines potential catalytic approaches for future investigation:

| Transformation | Catalytic System/Methodology | Potential Outcome |

| Asymmetric Reduction | Biocatalysis (e.g., plant-based reductases, yeast) | Enantiomerically pure (R)- or (S)-1-phenyl-3,3-dimethylbutan-1-ol |

| Asymmetric Reduction | Chiral NAD(P)H biomimetic models | High-yield, high-enantioselectivity synthesis of chiral alcohols |

| α-Arylation | Bulky NHC-ligated Palladium Catalysts | Efficient coupling with unreactive aryl chlorides |

| Deacylative Coupling | One-pot retro-Claisen/Coupling sequence | Versatile synthesis of substituted aromatics from a ketone starting material |

Potential for Broader Interdisciplinary Contributions of this compound Research

Research centered on this compound can extend beyond synthetic organic chemistry, contributing to several interdisciplinary fields.

Medicinal Chemistry and Drug Discovery: As a complex building block, developing efficient ways to modify this compound can facilitate the synthesis of novel pharmaceutical compounds. unacademy.commedchemexpress.com The chiral alcohol derived from its reduction, for instance, could serve as a key intermediate for enantiomerically pure active pharmaceutical ingredients.

Materials Science: The structural motif of this compound can be incorporated into new polymers or functional materials. A related compound, 3,3-dimethylbutanone, has been identified as a potential low-toxicity replacement for hazardous non-polar solvents, suggesting that research into the properties of this compound could inform the design of greener solvents and functional fluids. copernicus.org

Agrochemicals: The development of versatile synthetic routes from aromatic ketones is crucial for producing a wide array of compounds used in the agrochemical industry. waseda.jp

Fragrance and Consumer Products: The precursor to this compound, neohexene (3,3-dimethyl-1-butene), is a known building block for some synthetic musk perfumes. wikipedia.org This connection highlights the potential relevance of this chemical scaffold to the fragrance industry.

By addressing the existing research gaps and pursuing the outlined future directions, the scientific community can unlock the full potential of this compound as a versatile tool in chemical synthesis and a contributor to broader scientific and industrial innovation.

Q & A

Q. Data Contradiction Analysis

- Cross-validation : Compare - HSQC to assign ambiguous signals.

- Crystallography : Use SHELXL for single-crystal X-ray diffraction to resolve stereochemical uncertainties. For example, a 2015 study resolved keto-enol tautomerism in a similar compound via SHELX-refined crystallographic data .

- Computational Validation : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts, identifying deviations caused by solvent effects or impurities .

What methodologies assess the bioactivity of this compound derivatives?

Q. Advanced Application Focus

- Antimicrobial Assays : Disk diffusion (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values correlate with logP (lipophilicity) of derivatives.

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neuroactive compounds). IC values are calculated using nonlinear regression .

How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution?

Q. Advanced Mechanistic Focus

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the carbonyl carbon (LUMO -1.8 eV) is susceptible to nucleophilic attack.

- Transition State Modeling : Locate energy barriers for SN2 mechanisms using QM/MM hybrid methods. Solvent effects (e.g., toluene vs. DMF) are modeled via COSMO-RS .

What strategies mitigate byproduct formation during large-scale synthesis?

Q. Process Chemistry Focus

- Temperature Control : Slow addition of acyl chloride at 0°C minimizes polyacylation.

- Workup Optimization : Liquid-liquid extraction (e.g., 5% NaHCO₃ to remove acidic byproducts) followed by fractional distillation (bp ~250°C at 1 atm).

- Catalyst Recycling : Immobilized AlCl₃ on silica gel reduces waste and improves yield reproducibility .

How do steric effects influence the regioselectivity of electrophilic aromatic substitution in this compound derivatives?

Advanced Mechanistic Focus

The bulky 3,3-dimethyl group directs electrophiles (e.g., NO) to the para position due to steric hindrance at the ortho site. Hammett substituent constants (σ) quantify electronic effects, while X-ray crystallography confirms substitution patterns .

What analytical techniques differentiate this compound from its keto-enol tautomers?

Q. Basic Characterization Focus

- UV-Vis Spectroscopy : Enol form exhibits λ ~270 nm (conjugated dienone), absent in the keto form.

- NMR : Enol tautomers show exchangeable proton signals (δ 12–15 ppm) and olefinic protons (δ 5–6 ppm).

- IR : Enolic O-H stretch (~3200 cm) vs. keto C=O (~1680 cm) .

How can kinetic studies elucidate the degradation pathways of this compound under acidic conditions?

Q. Advanced Stability Focus

- Pseudo-First-Order Kinetics : Monitor carbonyl loss via HPLC at λ = 254 nm. Activation energy (E) is derived from Arrhenius plots (ln k vs. 1/T).

- Degradation Products : GC-MS identifies decarboxylation products (e.g., 3,3-dimethylbutane) and aromatic intermediates .

What safety protocols are critical when handling this compound in catalytic hydrogenation experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.